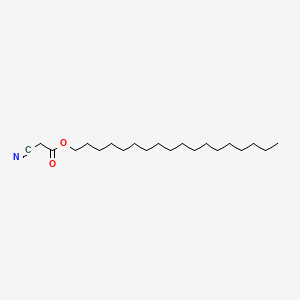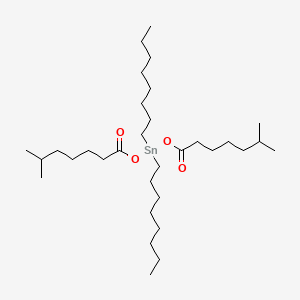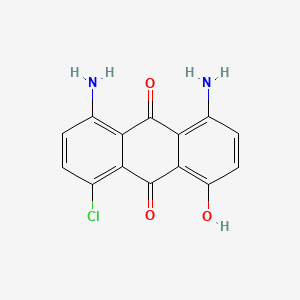
1,8-Diamino-4-chloro-5-hydroxyanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Diamino-4-chloro-5-hydroxyanthraquinone is an organic compound with the molecular formula C14H9ClN2O3. It is a derivative of anthraquinone, characterized by the presence of amino, chloro, and hydroxy functional groups. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Diamino-4-chloro-5-hydroxyanthraquinone can be synthesized through several methods. One common approach involves the chlorination of 1,8-diaminoanthraquinone followed by hydroxylation. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the hydroxylation step can be achieved using hydrogen peroxide or a similar oxidizing agent under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Diamino-4-chloro-5-hydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form aminoanthraquinone derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoanthraquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,8-Diamino-4-chloro-5-hydroxyanthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 1,8-Diamino-4-chloro-5-hydroxyanthraquinone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects. The pathways involved include the inhibition of topoisomerases and the generation of reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dihydroxyanthraquinone: Lacks the amino and chloro groups, resulting in different chemical properties and applications.
1,8-Diaminoanthraquinone: Lacks the chloro and hydroxy groups, leading to variations in reactivity and biological activity.
4-Chloro-1,8-dihydroxyanthraquinone: Lacks the amino groups, affecting its chemical behavior and uses.
Uniqueness
1,8-Diamino-4-chloro-5-hydroxyanthraquinone is unique due to the combination of amino, chloro, and hydroxy functional groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
72972-37-3 |
|---|---|
Fórmula molecular |
C14H9ClN2O3 |
Peso molecular |
288.68 g/mol |
Nombre IUPAC |
1,8-diamino-4-chloro-5-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9ClN2O3/c15-5-1-2-6(16)10-9(5)13(19)12-8(18)4-3-7(17)11(12)14(10)20/h1-4,18H,16-17H2 |
Clave InChI |
ZIIAOWLFHYETAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)Cl)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


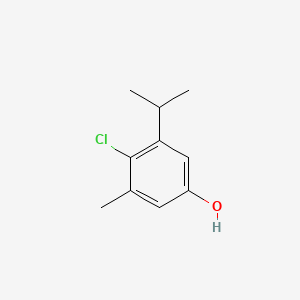
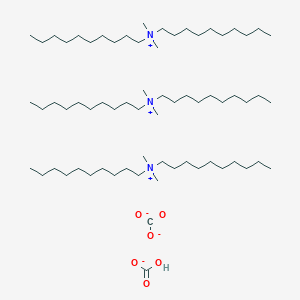
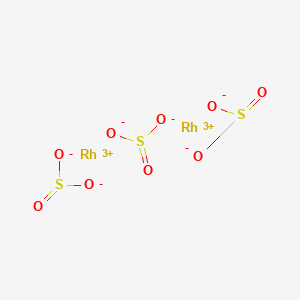
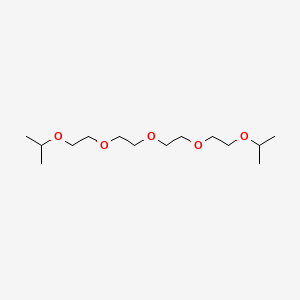
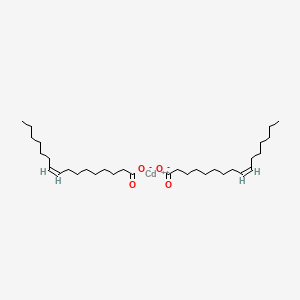
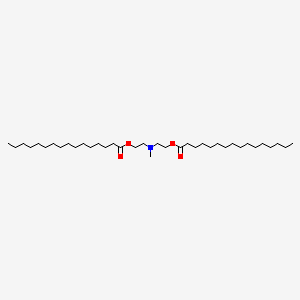
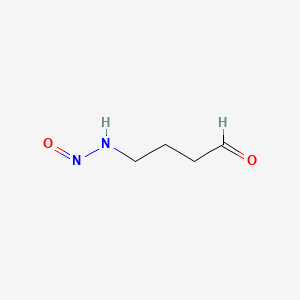
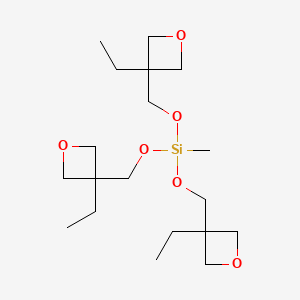
![3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176201.png)
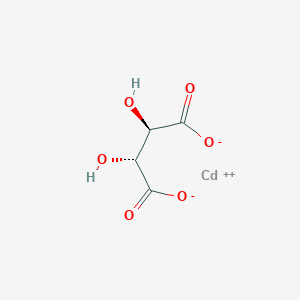
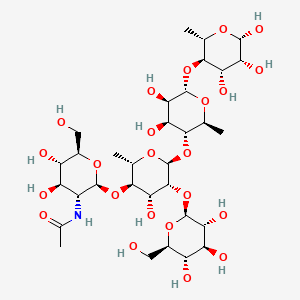
![Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B15176229.png)
